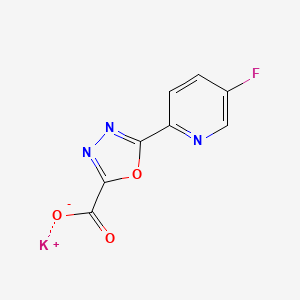

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

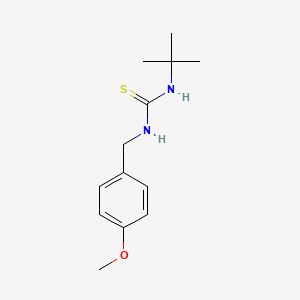

The compound “Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” is a complex organic compound containing a potassium ion, a fluoropyridine group, and an oxadiazole group . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The fluoropyridine group would contribute to the aromaticity of the compound, while the oxadiazole group would introduce additional heteroatoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The presence of the oxadiazole group could also influence its properties .科学的研究の応用

Synthesis and Properties

Clean One-Pot Synthesis of 1,2,4-Oxadiazoles

Potassium fluoride has been identified as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering advantages such as simple operation and convenient product separation. This work highlights a one-pot method using microwave irradiation under solvent-free conditions, showcasing the potential for efficient synthesis techniques in developing oxadiazole derivatives (S. Rostamizadeh et al., 2010).

Herbicidal Activity

Herbicidal Activity of Oxadiazole Derivatives

A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated moderate to high herbicidal activity against graminaceous plants. This underscores the potential agricultural applications of such compounds, highlighting their importance beyond pharmaceutical uses (H. Tajik & A. Dadras, 2011).

Anticancer and Antimicrobial Activity

Cytotoxic and Antimicrobial Properties

The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes in the presence of potassium carbonate demonstrated antiproliferative activities against human cell lines, suggesting potential for cancer treatment. Additionally, some novel 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives showed weak antimicrobial activity, indicating the broad spectrum of biological activities associated with oxadiazole derivatives (Carlos Jonnatan Pimentel Barros et al., 2014); (O. Ates et al., 1998).

Sensory Properties to Fluoride Anion

Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s

The synthesis of highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated the ability to bind fluoride anion selectively, showcasing the potential for developing new materials with specific sensory properties (J. Ding & M. Day, 2006).

作用機序

将来の方向性

The development of new fluorinated compounds is an active area of research, due to their interesting physical, chemical, and biological properties . This compound, with its combination of a fluoropyridine and an oxadiazole group, could potentially be of interest in various fields, including pharmaceuticals and agrochemicals .

特性

IUPAC Name |

potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZIVJYIQMKQPL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FKN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)